molecular formula C16H11N3O4 B14778548 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

Cat. No.: B14778548
M. Wt: 309.28 g/mol
InChI Key: ITJRULPLDXQEKP-UHFFFAOYSA-N
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Description

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the nitrophenyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This multistep process often requires specific reagents and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro derivatives.

Scientific Research Applications

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid apart is the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H11N3O4/c20-15(21)8-7-13-16(17-14-6-1-2-9-18(13)14)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)

InChI Key

ITJRULPLDXQEKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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